(4-Bromophenyl)(cyclobutyl)methanol
Overview
Description
(4-Bromophenyl)(cyclobutyl)methanol: is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . It is characterized by a bromophenyl group attached to a cyclobutyl ring, with a hydroxyl group (-OH) attached to the carbon atom linking these two structures
Synthetic Routes and Reaction Conditions:
Bromination of (Cyclobutyl)methanol: The compound can be synthesized by the bromination of (cyclobutyl)methanol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Grignard Reaction: Another method involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the target compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
(4-Bromophenyl)(cyclobutyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of (cyclobutyl)methanol.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Ammonia (NH3) or alkyl halides with a suitable base.
Major Products Formed:
Oxidation: 4-Bromophenyl(cyclobutyl)ketone or 4-Bromophenyl(cyclobutyl)carboxylic acid.
Reduction: (Cyclobutyl)methanol.
Substitution: 4-Bromophenyl(cyclobutyl)amine or 4-Bromophenyl(cyclobutyl)alkane.
Scientific Research Applications
(4-Bromophenyl)(cyclobutyl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interactions of bromophenyl groups with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(cyclobutyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(4-Bromophenyl)(cyclobutyl)methanol: can be compared with other similar compounds, such as:
4-Bromophenol: Similar structure but lacks the cyclobutyl group.
Cyclobutanol: Similar structure but lacks the bromophenyl group.
Bromophenylmethanol: Similar structure but with a different alkyl group instead of cyclobutyl.
Uniqueness: The presence of both the bromophenyl and cyclobutyl groups in this compound gives it unique chemical and physical properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4-bromophenyl)-cyclobutylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPCRSAIVXMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.